1-Methyl-1,4-azaphosphinane 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C5H12NOP and a molecular weight of 133.13 g/mol It is known for its unique structure, which includes a phosphorus atom bonded to a nitrogen atom within a six-membered ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,4-azaphosphinane 4-oxide can be achieved through several routes. One common method involves the condensation of methyl hypophosphite with 2,2,4-trimethyl-1,3-oxazolidine, followed by purification and arylation through a palladium-catalyzed reaction . Industrial production methods may vary, but they typically involve similar steps with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Methyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,4-azaphosphinane 4-oxide has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis. . Additionally, it is used in the study of phosphorus-containing compounds and their biological activities.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that inhibit enzyme activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,4-azaphosphinane 4-oxide can be compared to other similar compounds, such as 1,4-azaphosphorine and its derivatives. These compounds share a similar phosphorus-nitrogen ring structure but differ in their substituents and reactivity. The uniqueness of this compound lies in its specific methyl substitution, which can influence its chemical properties and applications .
Similar compounds include:
- 1,4-Azaphosphorine
- 1,4-Azaphosphinan-4-one
- 1,4-Azaphosphorine, hexahydro-4-methyl-, 4-oxide
Eigenschaften
Molekularformel |
C5H11NOP+ |
---|---|
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
1-methyl-1,4-azaphosphinan-4-ium 4-oxide |
InChI |
InChI=1S/C5H11NOP/c1-6-2-4-8(7)5-3-6/h2-5H2,1H3/q+1 |
InChI-Schlüssel |
YZQCZPXNYFVYBH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC[P+](=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.